ベンジルヒドロクロロチアジド

説明

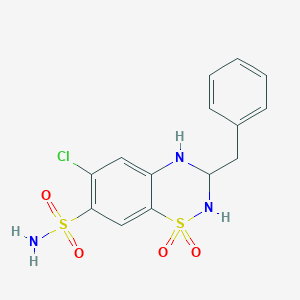

Benzylhydrochlorothiazide is a benzothiadiazine, a sulfonamide, a secondary amino compound, an organochlorine compound and a member of benzenes.

Benzylhydrochlorothiazide is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

科学的研究の応用

高血圧の治療

ベンジルヒドロクロロチアジドは、他のチアジドと同様に、高血圧の治療に使用されます . この薬剤は、体からの水の損失を促進し(利尿作用)、腎臓の遠位尿細管からのNa+/Cl-の再吸収を阻害します . チアジドは高血圧の治療によく使用されますが、その降圧効果は必ずしも利尿作用によるものではありません .

浮腫の管理

ベンジルヒドロクロロチアジドは、浮腫の管理にも使用されます . 体からの水の損失を促進することで、浮腫の一般的な症状である体液の蓄積を減らすのに役立ちます .

高血圧関連の罹患率と死亡率の予防

ベンジルヒドロクロロチアジドなどのチアジドは、高血圧関連の罹患率と死亡率を予防することが示されています . そのメカニズムは完全には解明されていませんが、血管平滑筋におけるカルシウム活性化カリウムチャネルの活性化と、血管組織におけるさまざまな炭酸脱水酵素の阻害による血管拡張が関与すると考えられています .

うっ血性心不全の治療

利尿薬として、ベンジルヒドロクロロチアジドはうっ血性心不全の治療に使用できます . 体液の蓄積を減らすことで、症状の緩和と心臓機能の改善に役立ちます .

腎機能障害の治療

作用機序

Target of Action

Benzylhydrochlorothiazide, like other thiazides, primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

Benzylhydrochlorothiazide acts as a diuretic by inhibiting the Na+/Cl- cotransporter, thereby preventing the reabsorption of sodium and chloride ions . This results in an increase in the excretion of sodium, chloride, and consequently, water . This diuretic effect leads to a decrease in blood volume, which can help reduce blood pressure .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the normal electrolyte balance in the body. It leads to increased water loss (diuresis), decreased blood volume, and reduced blood pressure . Additionally, the inhibition of this transporter can cause a loss of potassium and an increase in serum uric acid .

Pharmacokinetics

The onset of diuresis occurs in about 2 hours, and the peak effect is observed in about 4 to 6 hours .

Result of Action

The primary result of Benzylhydrochlorothiazide’s action is the promotion of diuresis, leading to a reduction in blood volume and blood pressure . This makes it useful in the treatment of conditions like hypertension and edema . It can also lead to electrolyte imbalances, including loss of potassium and increased serum uric acid .

Action Environment

The efficacy and stability of Benzylhydrochlorothiazide can be influenced by various environmental factors. For instance, factors that affect the drug’s absorption, distribution, metabolism, and excretion can impact its overall effectiveness. Additionally, patient-specific factors such as age, kidney function, and presence of other medical conditions can also influence the drug’s action .

生物活性

Benzylhydrochlorothiazide (BZH) is a compound belonging to the benzothiadiazine class, specifically a sulfonamide derivative. Its chemical structure is characterized by a benzyl group attached to the hydrochlorothiazide backbone, with the formula CHClNOS. This compound has garnered attention primarily for its diuretic properties, which are critical in managing conditions such as hypertension and edema.

BZH functions as a diuretic through its action on the kidneys. It inhibits sodium reabsorption in the distal convoluted tubules by binding to the thiazide-sensitive NaCl cotransporter (NCC). This inhibition results in increased excretion of sodium and chloride ions, leading to enhanced urine output and a reduction in blood volume, ultimately lowering blood pressure .

Biological Activities and Applications

While BZH itself has limited direct scientific research applications, it shares pharmacological properties with hydrochlorothiazide (HCTZ), a widely prescribed diuretic. The biological activity of BZH can be summarized as follows:

- Diuretic Activity : BZH promotes diuresis by inhibiting sodium and chloride reabsorption in renal tubules.

- Antihypertensive Effects : By reducing blood volume, BZH contributes to lower blood pressure in hypertensive patients.

- Potential Drug Interactions : Studies indicate that BZH may interact with other medications, necessitating caution in polypharmacy contexts.

Comparative Analysis with Hydrochlorothiazide

To better understand the pharmacological profile of BZH, it is useful to compare it with HCTZ. The following table highlights key differences and similarities:

| Feature | Benzylhydrochlorothiazide | Hydrochlorothiazide |

|---|---|---|

| Chemical Structure | CHClNOS | CHClNOS |

| Primary Use | Limited research applications | Widely used antihypertensive |

| Mechanism of Action | Inhibits NCC | Inhibits NCC |

| Diuretic Effect | Yes | Yes |

| Antihypertensive Effect | Yes | Yes |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that compounds similar to BZH can influence various cellular pathways. For instance, studies on HCTZ have shown it can potentiate contractile activity in smooth muscle tissues, which may have implications for understanding BZH's effects on vascular smooth muscle .

- Metabolomic Studies : A study involving patients treated with HCTZ identified genetic markers associated with blood pressure responses. This suggests that similar analyses could be beneficial for understanding the pharmacogenomics of BZH .

- Toxicity and Safety Assessments : In vitro assessments have been conducted to evaluate the oxidative stress response of compounds related to BZH. Such studies are crucial for determining the safety profile of new therapeutic agents .

特性

IUPAC Name |

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045114 | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96782-98-8, 96782-97-7, 1824-50-6 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96782-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrochlorothiazide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzylhydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylhydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind Benzylhydrochlorothiazide's phototoxic effects?

A1: While the exact mechanism is still under investigation, research suggests that Benzylhydrochlorothiazide, upon exposure to ultraviolet (UV) radiation, particularly UVA, can induce the production of reactive oxygen species (ROS) [, ]. These ROS can cause damage to cellular components like lipids in cell membranes, leading to cell death []. This process, known as phototoxicity, has been observed in various in vitro and in vivo models [, , , ].

Q2: How does the structure of Benzylhydrochlorothiazide contribute to its phototoxic potential?

A2: The presence of the benzothiadiazine ring structure in Benzylhydrochlorothiazide and other thiazide diuretics is believed to play a key role in their phototoxic properties []. Structural modifications within this class of compounds can impact their phototoxic potency. For example, Penflutizide, another thiazide diuretic, exhibits higher lipid peroxidation potency compared to Benzylhydrochlorothiazide when exposed to UVA [].

Q3: What in vitro models have been used to study the phototoxicity of Benzylhydrochlorothiazide?

A3: Researchers have employed several in vitro models to investigate Benzylhydrochlorothiazide's phototoxic effects. These include:

- Photohemolysis assay: This model assesses the drug's ability to induce red blood cell lysis upon exposure to light, indicating membrane damage [, ].

- Cell culture models: These studies expose cell lines to the drug and UV radiation, measuring cell death and morphological changes to evaluate phototoxicity [, , , ].

Q4: Have any in vivo studies been conducted to assess Benzylhydrochlorothiazide's phototoxicity?

A4: Yes, studies using hairless mice have confirmed the phototoxic potential of Benzylhydrochlorothiazide [, ]. Intradermal injections of the drug followed by UVA exposure resulted in skin reactions like edema, ulceration, and increased skin fold thickness, indicating phototoxic damage [].

Q5: Are there any known strategies to mitigate the phototoxic effects of thiazide diuretics like Benzylhydrochlorothiazide?

A5: Research suggests that antioxidants, such as ascorbic acid and alpha-tocopherol, can significantly inhibit the photohemolysis induced by Benzylhydrochlorothiazide and other thiazide diuretics in vitro []. This points to the involvement of ROS in the phototoxic process and suggests a potential avenue for mitigating these effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。